
2-Bromo-3,3-diphenylprop-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,3-diphenylprop-2-enoyl chloride is an organic compound characterized by the presence of a bromine atom, two phenyl groups, and an enoyl chloride functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,3-diphenylprop-2-enoyl chloride typically involves the bromination of 3,3-diphenylprop-2-enoyl chloride. This can be achieved through the reaction of 3,3-diphenylprop-2-enoyl chloride with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3,3-diphenylprop-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The enoyl chloride group can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Hydroxide, alkoxide, amines.
Solvents: Carbon tetrachloride, chloroform, dichloromethane.
Catalysts: Lewis acids such as aluminum chloride or iron(III) chloride.
Major Products Formed
Substitution Products: Formation of 2-substituted-3,3-diphenylprop-2-enoyl derivatives.
Addition Products: Formation of various addition compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-3,3-diphenylprop-2-enoyl chloride is utilized in several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its reactivity and ability to form various derivatives.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Used in the study of enzyme interactions and biochemical pathways.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,3-diphenylprop-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the enoyl chloride group are key reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2,2-diphenylpropanoyl chloride: Similar structure but with different substitution pattern.
2-Propenoyl chloride, 2-bromo-3,3-diphenyl-: Another closely related compound with slight variations in the structure.
Uniqueness
2-Bromo-3,3-diphenylprop-2-enoyl chloride is unique due to its specific substitution pattern and the presence of both bromine and enoyl chloride functional groups. This combination of functional groups provides distinct reactivity and makes it valuable in various synthetic and research applications.
Propiedades
Número CAS |
112181-91-6 |
|---|---|
Fórmula molecular |
C15H10BrClO |
Peso molecular |
321.59 g/mol |
Nombre IUPAC |
2-bromo-3,3-diphenylprop-2-enoyl chloride |
InChI |
InChI=1S/C15H10BrClO/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
ATMBGYPMYMAYSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C(=O)Cl)Br)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


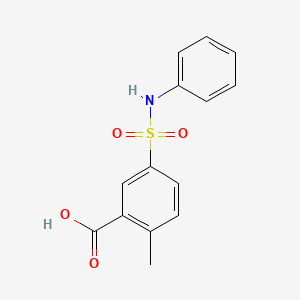
![2,2-Dichloro-3-[(propan-2-yl)oxy]propanal](/img/structure/B14323191.png)
![2-Octyl-2-azaspiro[5.5]undecane](/img/structure/B14323199.png)
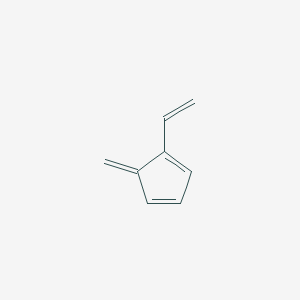
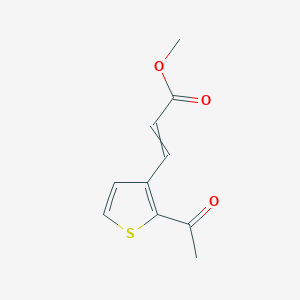
![2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid](/img/structure/B14323213.png)
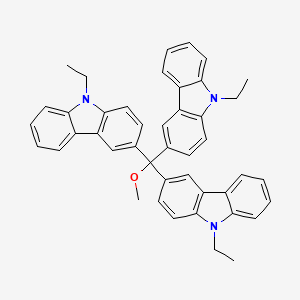
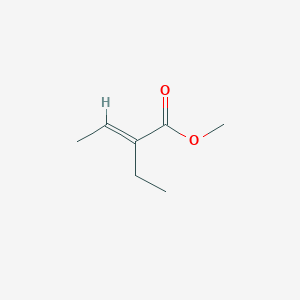
![(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride](/img/structure/B14323232.png)

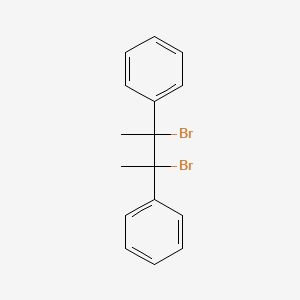

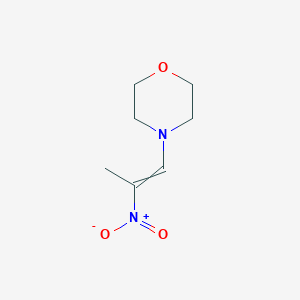
![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)
